Laminarinonaose
Description
Laminarinonaose is a linear β-1,3-glucan oligosaccharide composed of nine glucose units linked by β-1,3-glycosidic bonds. It is a member of the laminari-oligosaccharide family, which includes oligomers ranging from two (laminaribiose) to nine (this compound) glucose residues. This compound is notable for its role as a substrate for fungal transglycosylases, such as Aspergillus fumigatus Gel1, which require a minimum chain length of nine glucose units to exhibit transglycosylation activity . This compound is commercially available as a research reagent for studying enzymatic mechanisms and β-glucan interactions in microbial and plant systems .
Properties
CAS No. |
112916-37-7 |
|---|---|
Molecular Formula |
C₅₄H₉₂O₄₆ |
Molecular Weight |
1477.28 |
Synonyms |
O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Laminarinonaose can be extracted from brown algae through a series of steps involving:
Extraction: The algae are first dried and ground into a fine powder. The powder is then subjected to hot water extraction to dissolve the polysaccharides.
Purification: The extract is filtered to remove insoluble materials, followed by precipitation using ethanol to isolate the polysaccharides.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced filtration and chromatography techniques ensures high purity and yield. Enzymatic hydrolysis is preferred in industrial settings due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Laminarinonaose undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like periodate to cleave the glycosidic bonds and produce smaller fragments.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to convert the aldehyde groups to alcohols.
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or water at low temperatures.
Substitution: Sulfation using chlorosulfonic acid in pyridine.
Major Products:
Oxidation: Produces smaller oligosaccharides and aldehyde-containing fragments.
Reduction: Results in the formation of polyalcohols.
Substitution: Yields sulfated or phosphorylated derivatives with enhanced bioactivity.
Scientific Research Applications
Laminarinonaose has diverse applications in scientific research:
Chemistry: Used as a substrate for studying enzyme activities, particularly glucanases and hydrolases.
Biology: Investigated for its role in plant immunity and as a prebiotic to promote beneficial gut microbiota.
Medicine: Explored for its antitumor, antioxidant, and anti-inflammatory properties. It is also used in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized in the production of bioethanol, cosmetics, and functional foods
Mechanism of Action
Laminarinonaose exerts its effects through various mechanisms:
Enzymatic Hydrolysis: It is hydrolyzed by glucanases, releasing glucose units that can be utilized by cells.
Immune Modulation: It activates immune cells such as macrophages and dendritic cells, enhancing the body’s defense mechanisms.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Laminarinonaose belongs to a class of β-1,3-glucans, which vary in chain length and biological activity. Below is a systematic comparison with structurally similar laminari-oligosaccharides:
Structural and Functional Comparison
Key Research Findings
Enzyme Specificity: Saccharomyces cerevisiae Gas2 hydrolyzes laminarihexaose (G6) and heptaose (G7) but cannot process laminaripentaose (G5). In contrast, A. fumigatus Gel1 requires this compound (G9) for transglycosylation, highlighting chain-length-dependent enzyme evolution . Shorter oligosaccharides (G2–G6) are primarily hydrolyzed, while longer chains (G7–G9) enable transglycosylation, suggesting a structural threshold for enzyme-substrate interactions .
Biological Relevance: this compound’s extended chain allows it to mimic natural β-1,3-glucan fragments in fungal cell walls, making it valuable for studying host-pathogen interactions and designing glycomimetic inhibitors . Shorter oligosaccharides (e.g., G3 and G4) are more effective in activating plant immune responses, whereas G9’s size is optimal for fungal enzyme studies .
Industrial Applications: this compound is used in kits (e.g., Megazyme’s O-LAM9) to quantify β-glucanase activity in industrial processes . Smaller oligosaccharides (G2–G5) are employed in agriculture as biocontrol agents due to their immune-priming effects .
Discussion of Comparative Significance
The biological and enzymatic roles of laminari-oligosaccharides are tightly linked to their degree of polymerization:
- Chain Length vs. Function: Enzymes like Gas2 and Gel1 exhibit a "size threshold" for activity. This contrasts with plant-derived endo-1,3-β-glucanases, which hydrolyze shorter oligomers (G3–G6) to trigger immune responses .
- Therapeutic Potential: this compound’s specificity for fungal transglycosylases positions it as a candidate for antifungal drug development. Inhibitors targeting G9-binding sites could disrupt fungal cell wall synthesis without affecting host enzymes that prefer shorter substrates .
Technical Challenges : Synthesizing and purifying long-chain oligosaccharides like G9 remains technically demanding compared to shorter variants (G2–G6), limiting their widespread use in research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
